3-(2,5-Difluoro-phenyl)-propylamine
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Overview
Description
3-(2,5-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H12F2N It is a derivative of phenylpropanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with nitromethane to form 3-(2,5-difluorophenyl)-2-nitropropene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 3-(2,5-Difluorophenyl)propan-1-amine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents or catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines.
Scientific Research Applications
3-(2,5-Difluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Difluorophenyl)propan-2-amine: Similar structure but with different substitution pattern.
3-(3,5-Difluorophenyl)propan-1-amine: Similar structure but with fluorine atoms at different positions.
Uniqueness
3-(2,5-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct properties compared to other difluorophenylpropanamines, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11F2N |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2,5,12H2 |
InChI Key |
CTJAAYMLINANCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCN)F |
Origin of Product |
United States |
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